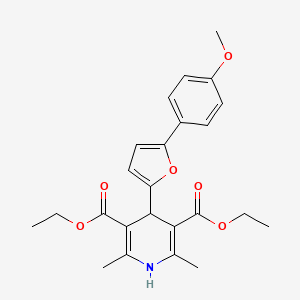

Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

The structure features a dihydropyridine core substituted at the 4-position with a 5-(4-methoxyphenyl)furan-2-yl group and ester groups (diethyl carboxylates) at positions 3 and 3. The 4-methoxyphenyl-furan moiety distinguishes it from other 1,4-DHPs, influencing electronic properties, solubility, and bioactivity .

Properties

CAS No. |

117210-77-2 |

|---|---|

Molecular Formula |

C24H27NO6 |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

diethyl 4-[5-(4-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C24H27NO6/c1-6-29-23(26)20-14(3)25-15(4)21(24(27)30-7-2)22(20)19-13-12-18(31-19)16-8-10-17(28-5)11-9-16/h8-13,22,25H,6-7H2,1-5H3 |

InChI Key |

RUASDMXDUZFRMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC=C(C=C3)OC)C(=O)OCC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The compound can be reduced to modify the ester functionalities or the furan ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s potential biological activities, such as anti-inflammatory and antioxidant properties, are of interest.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. This interaction can lead to various biological effects, such as vasodilation and anti-inflammatory responses. The furan ring and methoxyphenyl group may also contribute to the compound’s overall activity by interacting with other molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Furan-Aryl Group

The 4-methoxyphenyl group in the target compound contrasts with analogs bearing different aryl substituents:

Heterocyclic Core Modifications

Replacing the furan with other heterocycles significantly alters bioactivity:

Biological Implications: Pyrazole-containing analogs exhibit notable anti-inflammatory and antimicrobial activities, attributed to their H-bonding capacity . The target compound’s furan moiety may prioritize membrane permeability over specific target interactions.

Physicochemical Data :

Stability : Crystallographic studies (e.g., ) show that methoxyphenyl groups stabilize molecular packing via C–H···O interactions, whereas halogenated analogs rely on halogen bonding .

Crystallographic Insights

- Conformation : The dihydropyridine ring adopts a flattened boat conformation, with the methoxyphenyl group nearly perpendicular (dihedral angle ~88°) to the DHP plane, as seen in .

- Packing : Intermolecular N–H···O hydrogen bonds form R44(24) tetrameric motifs, contrasting with halogenated analogs that exhibit C–X···π interactions .

Biological Activity

Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. Its unique structure, characterized by a furan ring and a methoxyphenyl group, suggests potential biological activities that warrant investigation.

- Molecular Formula : C23H24N2O5

- Molecular Weight : 408.44 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the Hantzsch pyridine synthesis. The process often utilizes starting materials like ethyl acetoacetate and various aromatic aldehydes under controlled conditions to yield the desired dihydropyridine structure.

This compound has been studied for its interaction with various biological targets. The compound is believed to modulate calcium channels and may exhibit antioxidant properties due to its structural components.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

- Antioxidant Activity : The presence of the methoxy group contributes to its ability to scavenge free radicals.

- Calcium Channel Blockade : Similar to other dihydropyridines, it may function as a calcium antagonist, which is beneficial in cardiovascular applications.

- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation markers in vitro.

Study 1: Antioxidant Activity

A study conducted on various dihydropyridine derivatives demonstrated that compounds with methoxy substitutions exhibited enhanced antioxidant activity compared to their unsubstituted counterparts. This was assessed using DPPH radical scavenging assays.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Control | 15 |

| Methoxy Derivative | 65 |

Study 2: Calcium Channel Blocking

In a study evaluating the vasodilatory effects of dihydropyridines on rat thoracic aorta, the compound showed significant inhibition of calcium influx:

| Concentration (µM) | % Inhibition |

|---|---|

| 1 | 30 |

| 10 | 55 |

| 100 | 80 |

The results indicated that the compound effectively reduces vascular resistance.

Study 3: Anti-inflammatory Effects

In vitro tests using macrophage cell lines revealed that treatment with the compound decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40%, indicating potential anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.